1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-methoxycarbonyl-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-5(2)11-7(8(12)13)6(4-10-11)9(14)15-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
YSVPDYKVDDQLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions
-
Hydrazine Derivative Synthesis : Methylhydrazine or alkylhydrazine derivatives are prepared by reacting hydrazine with carboxylic acids (e.g., acetic acid) to form alkylhydrazinium salts.
-
β-Keto Ester Preparation : Isopropyl-difluoroacetate or analogous β-keto esters are synthesized via Claisen condensation. For example, alkyl-difluoroacetate reacts with ketones under basic conditions to form enolate intermediates.
-
Cyclization Reaction :
-
Esterification : Methoxycarbonyl groups are introduced via coupling with methyl chloroformate or similar reagents.
Acid-Catalyzed Cyclization
Acidic conditions facilitate the cyclization of hydrazine derivatives with β-keto esters, though regioselectivity may require optimization.
Mechanism and Challenges
-
Step 1 : β-Keto ester enolate formation via deprotonation with a strong base (e.g., NaOH or KOH).
-
Step 2 : Acidification with CO₂ generates carbonic acid, protonating the enolate to form a diketo ester.
-
Step 3 : Nucleophilic attack by hydrazine derivatives on the diketo ester initiates cyclization, forming the pyrazole ring.
-
Challenges : Competing side reactions (e.g., formation of undesired regioisomers) are mitigated by controlling pH and using weak bases.
Base-Promoted Cyclization
Basic conditions are employed to enhance reaction efficiency and selectivity, particularly in industrial settings.
Industrial Optimization
-
Two-Phase Systems : Aqueous and organic phases (e.g., toluene/water) are used to separate reactants and improve mass transfer.
-
Temperature Control : Reactions are conducted at −20°C to 0°C to minimize byproduct formation.
-
Purification : Crude products undergo fractional distillation or crystallization to achieve >99% purity.
| Parameter | Optimized Condition | Outcome | Source |
|---|---|---|---|
| Solvent system | Toluene/water (two-phase) | Efficient mixing | |
| Temperature | −10°C to 0°C | Reduced side reactions | |
| Purification method | Fractional distillation | >99% purity |
Functional Group Transformations
Post-cyclization modifications introduce the methoxycarbonyl group and refine the carboxylic acid moiety.
Key Transformations
-
Esterification :
-
Oxidation/Reduction :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | PCC, MgSO₄, CH₂Cl₂, 0–20°C | Carboxylic acid | 81% | |
| Esterification | SOCl₂, MeOH, 0–20°C | Methyl ester | 90% |
Industrial-Scale Production
Industrial methods prioritize scalability, safety, and cost efficiency.
Flow Chemistry Approaches
-
Continuous Reactors : Enable precise control of temperature and pH, reducing batch-to-batch variability.
-
Catalytic Systems : Avoid explosive reagents (e.g., ethyl diazoacetate) and minimize waste.
-
Solvent Recovery : Recycle toluene or ethyl acetate to reduce environmental impact.
| Parameter | Industrial Method | Advantage | Source |
|---|---|---|---|
| Reactor type | Continuous flow reactor | High throughput | |
| Catalyst | Weak bases (e.g., NaHCO₃) | Low toxicity | |
| Purification | Crystallization | High purity (>99%) |
Challenges and Solutions
Regioselectivity
Byproduct Formation
-
Issue : Undesired reactivity of the methoxycarbonyl group.
-
Solution : Protect the ester group during cyclization or use mild acidic conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization (weak base) | High regioselectivity | Requires precise pH control | 75–80% |
| Acid-catalyzed | Simple setup | Lower selectivity | 65–70% |
| Flow chemistry | Scalable, safe | High capital investment | 85–90% |
Chemical Reactions Analysis
1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic benefits and applications.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Positional Effects : The placement of substituents significantly alters electronic distribution. For example, the nitro group at position 4 in is strongly electron-withdrawing, increasing the acidity of the carboxylic acid compared to the ester in the target compound.
- Steric Hindrance : Bulky groups like cyclohexyl or phenyl at position 1 reduce conformational flexibility compared to the isopropyl group in the target compound.
Physicochemical Properties
Biological Activity
1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid, also known by its CAS number 2054953-83-0, is a compound belonging to the pyrazole family, which is notable for its diverse biological activities. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O4 |
| Molar Mass | 212.2 g/mol |
| Density | 1.32 g/cm³ |
| Boiling Point | 379.3 °C |
| pKa | 2.68 |
These properties suggest a stable compound with potential solubility in organic solvents, which is beneficial for various biological assays.
Research indicates that pyrazole derivatives, including 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid, exhibit a range of biological activities:
- Antifungal Activity : Studies have shown that related pyrazole compounds demonstrate significant antifungal properties against various strains of fungi. For instance, derivatives have been tested against phytopathogenic fungi, revealing moderate to excellent inhibition of mycelial growth .
- Anticancer Potential : Preliminary investigations into the anticancer properties of pyrazole derivatives have indicated promising results. Compounds similar to 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical carcinoma), with IC50 values comparable to established chemotherapeutics .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives may possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.
Antifungal Activity Study
A study conducted on a series of pyrazole derivatives, including those structurally related to 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid, demonstrated their efficacy against seven phytopathogenic fungi using an in vitro mycelial growth inhibition assay. The most active compounds showed significant inhibition rates compared to standard antifungal agents .
Anticancer Activity Assessment
In a comparative study assessing various pyrazole derivatives for anticancer activity, compounds were tested against MCF-7 and U2OS cell lines. The derivative analogous to 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid exhibited an IC50 value of approximately 0.69 µM against U2OS cells, indicating strong cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is often influenced by their structural features. In the case of 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid:
- Substituents : The presence of the methoxycarbonyl group enhances solubility and may contribute to increased biological activity.
- Isopropyl Group : This bulky substituent may influence the compound's interaction with biological targets, potentially enhancing its efficacy.
Q & A
Q. How can the synthesis of 1-isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid be optimized for improved yield and purity?
Methodological Answer: Synthetic routes for pyrazole derivatives often involve cyclocondensation, Pd-catalyzed cross-coupling, or ester hydrolysis. For example:
- Pd-catalyzed cross-coupling : Ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reacts with aryl boronic acids in deoxygenated DMF/water using Pd(PPh₃)₄ and K₃PO₄, yielding 85% purity .
- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine in refluxing ethanol yield pyrazole esters, which are hydrolyzed to carboxylic acids (70–90% yield) .
- Ester hydrolysis : Methoxycarbonyl groups can be introduced via esterification, followed by hydrolysis under basic conditions (e.g., NaOH in THF/water, 60°C, 92% yield) .
Q. Optimization Strategies :
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How can solubility and stability be assessed under experimental conditions?
Methodological Answer:
- Solubility Screening : Test in DMSO (high solubility), methanol (moderate), and hexane (low). Adjust solvent polarity for reaction compatibility .
- Stability Studies :
- pH Stability : Incubate at pH 2–12 (37°C, 72 hours). Degradation <5% at pH 7–9 .
- Thermal Stability : TGA shows decomposition onset >200°C .
- Accelerated Testing : 40°C/75% RH for 4 weeks; monitor via HPLC .
Advanced Research Questions
Q. What mechanistic insights explain key reactions in synthesizing this compound?
Methodological Answer:
Q. How to design biological activity studies for this compound?
Methodological Answer:
Q. How to resolve contradictions in spectroscopic data or reaction outcomes?
Methodological Answer:
- Tautomerism Issues : Variable-temperature NMR (25–60°C) resolves dynamic proton exchange in pyrazole rings .
- Low Yield in Coupling : Screen ligands (XPhos vs. PPh₃) or use alternative boronic acids (electron-deficient aryl groups enhance reactivity) .
- Unexpected Byproducts : Monitor reactions via TLC/HPLC; optimize stoichiometry (1.2 eq. boronic acid) .
Q. What computational approaches predict reactivity or target interactions?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation in water (100 ns trajectory) to assess stability and aggregation propensity .
- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonds with carboxylic acid group) for drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
